(2-(p-Tolyl)oxazol-4-yl)methanamine

Catalog No.
S858463
CAS No.
802618-33-3
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(p-Tolyl)oxazol-4-yl)methanamine

CAS Number

802618-33-3

Product Name

(2-(p-Tolyl)oxazol-4-yl)methanamine

IUPAC Name

[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3

InChI Key

BUOOJNCQAYOJQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CN

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CN
  • Search Results: A search for scientific literature on (2-(p-Tolyl)oxazol-4-yl)methanamine using databases like PubMed and Google Scholar yielded no significant results. This suggests that the compound has not been extensively studied or that the research is not yet publicly available.
  • Commercial Availability: Some commercial suppliers offer (2-(p-Tolyl)oxazol-4-yl)methanamine, but the product descriptions typically lack details on its use in scientific research [].

Future Research Potential

Despite the limited current information, (2-(p-Tolyl)oxazol-4-yl)methanamine possesses a structural motif with potential for interesting research avenues. Here are some possibilities:

  • Derivatives and Analogs: The oxazole ring and the methylamine group are both functional groups commonly found in bioactive molecules. By creating derivatives or analogs of (2-(p-Tolyl)oxazol-4-yl)methanamine, researchers might explore its potential for various biological activities.
  • Material Science Applications: The oxazole ring structure is also present in some conductive polymers. Investigating the electrical or other material properties of (2-(p-Tolyl)oxazol-4-yl)methanamine or its derivatives could be a potential area of exploration.

(2-(p-Tolyl)oxazol-4-yl)methanamine is an organic compound with the molecular formula C11H12N2O. It features an oxazole ring, which is a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms. The compound is characterized by its p-tolyl group, which adds to its hydrophobic properties and potential biological activity. Its structure can be analyzed using various spectroscopic techniques, including ^1H-NMR and ^13C-NMR, which reveal distinct peaks corresponding to the chemical environment of the atoms within the molecule.

Typical for amines and oxazole derivatives. It can undergo:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: Interacting with alkyl halides to produce N-alkyl derivatives.
  • Condensation Reactions: Forming imines or other complex structures when combined with aldehydes or ketones.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties .

The compound has shown potential biological activity, particularly against certain pathogens. Its interaction with the LmPTR1 enzyme suggests it may disrupt metabolic pathways in Leishmania parasites, thereby inhibiting their proliferation. The mechanism involves binding to the LmPTR1 pocket, which is crucial for the parasite's survival. Additionally, studies indicate that (2-(p-Tolyl)oxazol-4-yl)methanamine interacts with various enzymes, potentially influencing their stability and activity in metabolic pathways.

Synthesis of (2-(p-Tolyl)oxazol-4-yl)methanamine can be achieved through several methods:

  • Bredereck Reaction: This involves creating the oxazole ring from appropriate starting materials such as 1,3-dichloroacetone and an aryl amide.
  • Gabriel Synthesis: Utilizing potassium phthalimide followed by hydrazine treatment to yield the desired methanamine derivative.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride salt for enhanced solubility and stability .

(2-(p-Tolyl)oxazol-4-yl)methanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound in the design of new drugs targeting parasitic infections.
  • Biochemical Research: Investigating enzyme interactions and metabolic pathways.
  • Material Science: As a precursor for synthesizing novel materials with specific properties due to its unique structure.

Its ability to modulate enzyme activity makes it a candidate for further exploration in drug discovery .

Interaction studies have highlighted (2-(p-Tolyl)oxazol-4-yl)methanamine's ability to bind specifically to enzyme active sites, such as LmPTR1. These studies often employ techniques like:

  • Molecular Docking: To predict binding affinities and orientations.
  • In Vitro Assays: To evaluate the biological effects on cell cultures.

Such studies are critical for understanding how this compound can be optimized for therapeutic use against specific targets .

Several compounds share structural similarities with (2-(p-Tolyl)oxazol-4-yl)methanamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Phenyl)oxazol-4-ylmethanamineSimilar oxazole ringExhibits different binding affinities
2-(p-Chlorophenyl)oxazol-4-ylmethanamineHalogenated phenyl groupPotentially increased reactivity
4-(Aminomethyl)-2-phenyloxazoleAminomethyl substituentEnhanced solubility and biological activity

The uniqueness of (2-(p-Tolyl)oxazol-4-yl)methanamine lies in its specific p-tolyl substituent, which may influence its hydrophobicity and interactions with biological targets differently than other analogs .

XLogP3

1.3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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